2-Oxopropanoyl chloride

Description

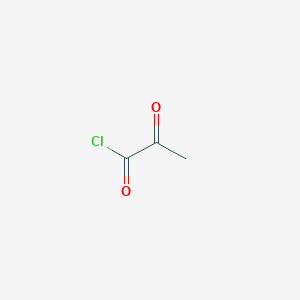

Structure

3D Structure

Properties

IUPAC Name |

2-oxopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUTXOKCFQTKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334733 | |

| Record name | 2-oxopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5704-66-5 | |

| Record name | 2-oxopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxopropanoyl Chloride: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxopropanoyl chloride, also known as pyruvoyl chloride, is a highly reactive α-ketoacyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an acyl chloride and a ketone, allows for a diverse range of chemical transformations, making it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 2-oxopropanoyl chloride, with a focus on its practical applications for researchers in drug development and medicinal chemistry.

Introduction

2-Oxopropanoyl chloride (C₃H₃ClO₂) is the acyl chloride derivative of pyruvic acid. The presence of two adjacent electrophilic centers—the acyl chloride and the ketone carbonyl groups—confers upon it a unique reactivity profile. This dual reactivity makes it a powerful tool for the introduction of the pyruvoyl moiety and for the construction of various heterocyclic systems. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds. This guide aims to provide a detailed technical resource for scientists utilizing 2-oxopropanoyl chloride in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 2-oxopropanoyl chloride is essential for its proper handling, characterization, and use in synthesis.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃ClO₂ | [PubChem][1] |

| Molecular Weight | 106.51 g/mol | [PubChem][1] |

| CAS Number | 5704-66-5 | [PubChem][1] |

| Appearance | Colorless to light yellow liquid | [ChemicalBook] |

| Boiling Point | 109-111 °C (lit.) | [ChemicalBook] |

| 138.2±23.0 °C at 760 mmHg | [Chemsrc][2] | |

| Density | 1.308 g/mL at 25 °C (lit.) | [ChemicalBook] |

| Refractive Index | n20/D 1.440 (lit.) | [ChemicalBook] |

| Flash Point | 46.4±23.2 °C | [Chemsrc][2] |

| Vapor Pressure | 6.8±0.3 mmHg at 25°C | [Chemsrc][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 2-oxopropanoyl chloride.

-

¹H NMR (CDCl₃): δ 2.51 (s, 3H).[3] This singlet corresponds to the three equivalent protons of the methyl group.

-

Infrared (IR) (liquid film) cm⁻¹: The spectrum shows a strong, broad absorption at 1770 cm⁻¹, characteristic of the C=O stretching of the acyl chloride and the ketone.[3] Other notable peaks include 2900 (w), 1415 (m), 1355 (s), 1195 (s), 1130 (m), 1095 (m), 1005 (s), and 875 (s) cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum of 2-oxopropanoyl chloride would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, corresponding to the ³⁷Cl isotope.[5] Common fragmentation patterns for acyl chlorides involve the loss of the chlorine atom and subsequent decarbonylation.

Synthesis of 2-Oxopropanoyl Chloride

The preparation of α-ketoacyl chlorides like 2-oxopropanoyl chloride requires specific reagents, as common methods used for simple carboxylic acids are often ineffective.[3]

Established Synthetic Protocol

A reliable and scalable method for the synthesis of 2-oxopropanoyl chloride from pyruvic acid using α,α-dichloromethyl methyl ether is detailed in Organic Syntheses.[3] This procedure is preferred over methods using phosphorus halides, phosgene, or oxalyl chloride, which tend to give low yields.[3]

Reaction Scheme:

Amide formation with 2-Oxopropanoyl chloride.

Ester Formation: In a similar fashion, alcohols react with 2-oxopropanoyl chloride to yield pyruvate esters. These reactions are often performed in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.

Ester formation with 2-Oxopropanoyl chloride.

Applications in Drug Development and Heterocyclic Synthesis

The pyruvoyl moiety and the reactive nature of 2-oxopropanoyl chloride have been exploited in the synthesis of several classes of biologically active molecules.

-

Synthesis of Pyrazolo[3,4-d]pyrimidines: This scaffold is present in a number of compounds with potent biological activities, including as protein kinase inhibitors for cancer therapy. [6][7]The synthesis of these heterocycles can involve the use of α-ketoacyl chlorides as key building blocks.

-

Peptide Chemistry: The pyruvoyl group can be used as a protecting group for amines in peptide synthesis. For instance, Nα-fluorenylmethoxycarbonyl (Fmoc)-Nε-pyruvoyl-lysine has been synthesized and incorporated into peptides. The pyruvoyl group can be selectively removed under mild conditions.

-

Precursor to Bioactive Molecules: Derivatives of 2-oxopropanoyl chloride have been investigated for their potential antimicrobial and neurotransmitter modulatory activities. [8]

Stability, Handling, and Safety

2-Oxopropanoyl chloride is a corrosive, flammable, and moisture-sensitive compound that requires careful handling.

Stability and Storage

-

Storage: It is recommended to store 2-oxopropanoyl chloride at -20 °C in a sealed container, either as the pure liquid or as a solution in an inert solvent like carbon tetrachloride. [3]* Moisture Sensitivity: Like other acyl chlorides, it reacts vigorously with water, hydrolyzing to pyruvic acid and hydrogen chloride. Therefore, it must be handled under anhydrous conditions.

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. For procedures with a higher risk of exposure, a face shield and appropriate respiratory protection should be considered.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.

Quenching and Disposal

Accidental spills or residual reagent must be quenched safely.

Recommended Quenching Procedure:

-

Preparation: In a fume hood, prepare a container with a suitable quenching agent such as a dilute solution of sodium bicarbonate or another weak base.

-

Slow Addition: Slowly and cautiously add the 2-oxopropanoyl chloride to the quenching solution with stirring. The reaction is exothermic and will release gas (CO₂ if using bicarbonate), so the addition must be controlled to prevent splashing and over-pressurization.

-

Neutralization: After the addition is complete, check the pH of the solution to ensure it is neutral or slightly basic.

-

Disposal: The neutralized aqueous waste should be disposed of in accordance with local regulations for hazardous waste. [3] Caution: Do not use water alone for large quantities, as the reaction can be vigorous.

Conclusion

2-Oxopropanoyl chloride is a potent and versatile reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique bifunctionality allows for the construction of complex molecular architectures and the introduction of the biologically relevant pyruvoyl group. A thorough understanding of its chemical properties, a reliable synthetic protocol, and strict adherence to safety procedures are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate 2-oxopropanoyl chloride into their synthetic strategies.

References

-

Organic Syntheses, Coll. Vol. 6, p.947 (1988); Vol. 56, p.49 (1977). [Link]

-

PubChem. (n.d.). 2-Oxopropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2021, August 25). 2-Oxopropanoyl chloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-chloropropane. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][3][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Sources

- 1. 2-Oxopropanoyl chloride | C3H3ClO2 | CID 521791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxopropanoyl chloride | CAS#:5704-66-5 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Buy 2-Aminopropanoyl chloride;hydrochloride | 57697-28-6 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Pyruvoyl Chloride from Pyruvic Acid

Introduction: The Challenge and Utility of an α-Keto Acyl Chloride

Pyruvoyl chloride (2-oxopropanoyl chloride) is a highly reactive bifunctional molecule, serving as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biochemical probes. Its structure, featuring both a reactive acyl chloride and an electrophilic ketone, allows for sequential or selective reactions to build complex molecular architectures. However, this same reactivity presents a significant synthetic challenge. The proximity of the two carbonyl groups makes the molecule susceptible to side reactions, rendering many standard methods for converting carboxylic acids to acyl chlorides ineffective.[1] This guide provides a comprehensive overview of the synthetic landscape, focusing on a robust and validated method for the preparation of pyruvoyl chloride, while exploring the underlying chemical principles that dictate the choice of reagents and reaction conditions.

Part 1: The Inadequacy of Conventional Chlorinating Agents

A foundational concept in organic synthesis is the conversion of carboxylic acids to acyl chlorides using common reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus halides (PCl₃, PCl₅).[2][3][4] For most simple carboxylic acids, these reactions are high-yielding and straightforward.[5] However, in the case of pyruvic acid, these reagents are largely unsatisfactory, leading to low yields or complex product mixtures.[1]

Why do these standard methods fail?

The primary issue lies in the reactivity of the α-keto group. This group can participate in undesirable side reactions with the chlorinating agent or promote decomposition pathways under the reaction conditions.

-

Phosphorus Halides (PCl₅, PCl₃): The reaction of pyruvic acid with phosphorus halides does not yield the desired pyruvoyl chloride.[1][6] The exact side reactions are complex, but likely involve reaction at the ketone carbonyl or enol form of the pyruvic acid.

-

Oxalyl Chloride & Phosgene: While these reagents can produce pyruvoyl chloride, the yields are typically low.[1] These powerful chlorinating agents can promote polymerization or condensation reactions of the sensitive α-keto acid starting material and product.

This necessitates a more nuanced approach, employing a reagent that selectively reacts with the carboxylic acid moiety while leaving the α-keto group intact.

Table 1: Comparison of Chlorinating Agents for Pyruvic Acid

| Reagent | Typical Outcome for Pyruvic Acid | Causality & Key Challenges |

| Thionyl Chloride (SOCl₂) | Low yield, complex mixtures | Potential for reaction with the α-keto group or enol form; harsh reaction conditions can cause decomposition.[4][7][8] |

| Oxalyl Chloride ((COCl)₂) | Low yield in ether solutions | Powerful reagent that can lead to side reactions and polymerization; gaseous byproducts (CO, CO₂) can be difficult to manage.[1][9][10] |

| Phosphorus Pentachloride (PCl₅) | Does not yield pyruvoyl chloride | Reacts with both the carboxylic acid and the ketone, leading to undesired products.[1][6] |

| α,α-Dichloromethyl methyl ether | Good yield (44-50%) | Forms a reactive intermediate that decomposes under mild heating to the desired product and a volatile byproduct.[1] |

Part 2: The Recommended Synthetic Protocol via α,α-Dichloromethyl Methyl Ether

The most reliable and well-documented method for preparing pyruvoyl chloride from pyruvic acid utilizes α,α-dichloromethyl methyl ether.[1][11] This procedure, detailed in Organic Syntheses, is favored for its simplicity, cost-effectiveness, and reasonable yields.[1]

Reaction Principle and Mechanism

The reaction proceeds through a two-stage mechanism. First, the pyruvic acid reacts with α,α-dichloromethyl methyl ether to form an intermediate, chloromethoxymethyl pyruvate. This intermediate is thermally unstable and, upon gentle heating, decomposes to yield pyruvoyl chloride, methyl formate, and hydrogen chloride gas.[1][11]

The key to this method's success is the in-situ formation of a reactive species that chlorinates the carboxylic acid under conditions mild enough to not affect the α-keto group.

Caption: Reaction mechanism for pyruvoyl chloride synthesis.

Detailed Experimental Workflow

This protocol is adapted from the peer-reviewed procedure published in Organic Syntheses, Coll. Vol. 7, p.449 (1990).[1] All operations should be conducted in a well-ventilated fume hood, and all glassware must be meticulously dried in an oven (e.g., at 125°C for >12 hours) and assembled while warm to prevent hydrolysis of the product.[1]

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a 100-mL two-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a vacuum-jacketed Vigreux column connected to a condenser and a fraction collector setup suitable for vacuum distillation.[1]

-

Charging the Flask: Charge the flask with freshly distilled pyruvic acid (35.2 g, 0.40 mol).[1]

-

Reagent Addition: While stirring at room temperature, slowly add α,α-dichloromethyl methyl ether (46.4 g, 0.40 mol) from the dropping funnel over 30 minutes. Evolution of hydrogen chloride gas will be observed.[1][11]

-

Decomposition of Intermediate: Once the addition is complete, replace the dropping funnel with a glass stopper. Heat the reaction mixture in an oil bath at 50°C for 30 minutes.[1][11]

-

Initial Distillation: Cool the condenser and receiving flasks to low temperatures (e.g., -5°C to -30°C). Apply a vacuum and adjust the pressure to approximately 190 mm. With the oil bath at 50°C, collect the first fraction of volatiles.[1]

-

Second Fraction Collection: Reduce the pressure to 120 mm and slowly increase the oil bath temperature to 75°C. Collect the fraction boiling between 35-45°C, which consists mainly of pyruvoyl chloride and methyl formate.[1]

-

Final Purification: Combine the volatile fractions from steps 5 and 6 and perform a careful fractional redistillation through a vacuum-jacketed Vigreux column. Collect the pure pyruvoyl chloride, which distills at 43–45°C (120 mm).[1] The yield is typically between 18.6–21.2 g (44–50%).[1]

Part 3: Product Characterization, Handling, and Safety

Physical and Spectroscopic Data

The identity and purity of the synthesized pyruvoyl chloride should be confirmed by spectroscopic analysis.

Table 2: Physical and Spectroscopic Data for Pyruvoyl Chloride

| Property | Value | Source |

| Molecular Formula | C₃H₃ClO₂ | [12] |

| Molecular Weight | 106.51 g/mol | [12] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 43–45°C at 120 mm | [1] |

| Refractive Index (n²⁰D) | 1.4165 | [1] |

| IR (liquid film) cm⁻¹ | 1770 (s, broad, C=O, acid chloride), additional peaks at 2900, 1415, 1355, 1195, 1005. | [1] |

| ¹H NMR (CDCl₃) δ (ppm) | 2.51 (s, 3H, -CH₃) | [1] |

Handling and Storage

Pyruvoyl chloride is a reactive and moisture-sensitive compound.

-

Handling: Always handle in a well-ventilated fume hood. As an acyl chloride, it is lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[13][14]

-

Storage: The compound is thermally unstable. For long-term storage, it is recommended to keep it at -20°C either as a pure liquid in a sealed tube or as a solution in an inert solvent like carbon tetrachloride.[1]

Safety Considerations

-

Pyruvic Acid: Corrosive. Handle with care.

-

α,α-Dichloromethyl methyl ether: This reagent is a lachrymator and should be handled with care in a well-ventilated hood. Unlike some related chloromethyl ethers, it is reported to have no significant carcinogenic activity, but caution is still advised.[1]

-

Pyruvoyl Chloride: As an acyl chloride, it will react violently with water and other protic nucleophiles. It is corrosive and toxic.

-

General Precautions: A thorough risk assessment should be performed before undertaking this synthesis.[13][14] An appropriate gas trap should be used to neutralize the HCl gas evolved during the reaction.

References

-

Ottenheijm, H. C. J., & Tijhuis, M. W. (1983). ACID CHLORIDES FROM α-KETO ACIDS WITH α,α-DICHLOROMETHYL METHYL ETHER: PYRUVOYL CHLORIDE. Organic Syntheses, 61, 1. doi:10.15227/orgsyn.061.0001. [Link]

-

Ingersoll, A. W., & Adams, R. (1922). PYRUVIC ACID. Organic Syntheses, 2, 53. doi:10.15227/orgsyn.002.0053. [Link]

-

Acids to Acyl Chlorides, Part 3. (2021, August 20). YouTube. [Link]

-

Chemistry Steps. Alcohols to Acid Chlorides. Chemistry Steps. [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). [Link]

-

Organic Reactions. (n.d.). Acid to Acid Chloride - Common Conditions. organic-reaction.com. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com. [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). chemguide.co.uk. [Link]

-

Wikipedia. (2023, November 28). Oxalyl chloride. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyruvyl chloride or 2-oxo-propionyl chloride. NIST Chemistry WebBook. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Alcohols to Acid Chlorides - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep in Pearson+ [pearson.com]

- 9. youtube.com [youtube.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyruvyl chloride or 2-oxo-propionyl chloride [webbook.nist.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 2-Oxopropanoyl Chloride: A Cornerstone for Chemical Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Reactive Ketoacyl Chloride

2-Oxopropanoyl chloride, also widely known as pyruvoyl chloride, is a highly reactive α-ketoacyl chloride that serves as a critical building block in a multitude of organic syntheses. Its bifunctional nature, possessing both an acyl chloride and a ketone functional group, allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of complex molecules of pharmaceutical interest.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular characteristics of 2-oxopropanoyl chloride is fundamental to its effective application in the laboratory.

Molecular Identity and Structure

The structural formula of 2-oxopropanoyl chloride reveals a compact yet highly functionalized molecule. The presence of an electrophilic acyl chloride group adjacent to a ketone carbonyl group dictates its reactivity profile.

| Identifier | Value | Source |

| Molecular Formula | C₃H₃ClO₂ | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 106.51 g/mol | [1][2][4][5][6][7] |

| CAS Number | 5704-66-5 | [1][2][4][5][6][7][8][9] |

| IUPAC Name | 2-oxopropanoyl chloride | [2][7] |

| Synonyms | Pyruvoyl chloride, Pyruvic acid chloride, 2-Oxopropionyl chloride | [4][5][7] |

| Canonical SMILES | CC(=O)C(=O)Cl | [4][7] |

| InChIKey | AUUTXOKCFQTKPL-UHFFFAOYSA-N | [1][4][7][8] |

Physicochemical Data

The physical properties of 2-oxopropanoyl chloride are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Clear colorless to faint yellow liquid | [10] |

| Boiling Point | 138.2 ± 23.0 °C at 760 mmHg | [9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| Vapor Pressure | 6.8 ± 0.3 mmHg at 25°C | [4][9] |

| Flash Point | 46.4 ± 23.2 °C | [9] |

Part 2: Synthesis and Reactivity

The synthesis of 2-oxopropanoyl chloride requires careful consideration of reagents to avoid unwanted side reactions, and its subsequent reactivity is dominated by the electrophilicity of its two carbonyl carbons.

Synthetic Pathways

The preparation of α-keto acid chlorides like pyruvoyl chloride is not as straightforward as that of simple alkanoyl chlorides. Standard reagents such as phosphorus halides are often ineffective.[11] A reliable method involves the reaction of pyruvic acid with α,α-dichloromethyl methyl ether.[11][12] This method is advantageous as it is a simple and economical procedure.[11]

Caption: Synthetic route to 2-oxopropanoyl chloride.

Key Reactions and Mechanistic Insights

The reactivity of 2-oxopropanoyl chloride is characterized by the susceptibility of its acyl chloride group to nucleophilic attack. This makes it an excellent acylating agent for a wide range of nucleophiles, including alcohols, amines, and amino acids.

1. Acylation of Alcohols and Amines: 2-Oxopropanoyl chloride readily reacts with alcohols and amines to form the corresponding esters and amides. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The choice of base and solvent is critical to prevent side reactions, such as self-condensation or reaction with the ketone functionality.

2. Synthesis of Pyruvoyl Amino Acid Derivatives: A significant application in the realm of drug development is the acylation of amino acids and peptides.[12] This reaction is pivotal for introducing the pyruvoyl moiety into biomolecules, which can be a key pharmacophore or a handle for further chemical modification. The reaction conditions must be carefully controlled to avoid racemization of chiral amino acids.

Caption: Nucleophilic acyl substitution reactions.

Part 3: Applications in Drug Development

The unique structural features of 2-oxopropanoyl chloride make it a valuable reagent in the synthesis of various pharmaceutical agents.

Role as a Synthetic Intermediate

Chlorine-containing molecules play a significant role in pharmaceuticals, with many drugs for treating diseases like meningitis, cholera, and bacterial infections incorporating chlorine.[13] Acyl chlorides, in particular, are important intermediates in drug synthesis.[14] While propionyl chloride is a known precursor in the illicit synthesis of fentanyl, its legitimate use is as an intermediate in the production of various pharmaceuticals, including antiepileptic drugs and anti-adrenergic agents.[15][16] 2-Oxopropanoyl chloride, as a derivative of propionyl chloride, shares this utility as a versatile building block.

Experimental Protocol: Synthesis of a Pyruvoyl-Amino Acid Conjugate

The following is a generalized protocol for the acylation of an amino acid with 2-oxopropanoyl chloride, a foundational step in creating novel peptide-based therapeutics.

Materials:

-

Amino acid (e.g., Glycine)

-

2-Oxopropanoyl chloride

-

Anhydrous, non-protic solvent (e.g., Tetrahydrofuran)

-

Non-nucleophilic base (e.g., Triethylamine)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution of the Amino Acid: The amino acid is suspended in the anhydrous solvent.

-

Addition of Base: The non-nucleophilic base is added to the suspension to deprotonate the amino group of the amino acid, enhancing its nucleophilicity.

-

Addition of 2-Oxopropanoyl Chloride: The 2-oxopropanoyl chloride is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water or a mild aqueous acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: 2-Oxopropanoyl chloride is moisture-sensitive; an inert atmosphere prevents its hydrolysis to pyruvic acid.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the acyl chloride.

-

Non-nucleophilic Base: A non-nucleophilic base is used to avoid its competition with the amino acid in reacting with the acyl chloride.

-

Controlled Addition: Dropwise addition at a low temperature helps to dissipate the heat of the reaction and minimize the formation of byproducts.

Part 4: Safety and Handling

2-Oxopropanoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-oxopropanoyl chloride is classified as follows:

-

Flammable liquid and vapor. [7]

-

Harmful if swallowed. [7]

-

Causes severe skin burns and eye damage. [7]

Handling and Storage Recommendations

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][17] Avoid inhalation of vapors and contact with skin and eyes.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[6][17] It is recommended to store under an inert atmosphere and at a reduced temperature (e.g., in a freezer at -20°C) to maintain its stability.[6][11]

Conclusion

2-Oxopropanoyl chloride is a potent and versatile reagent in organic synthesis, particularly within the pharmaceutical industry. Its distinct reactivity, stemming from the juxtaposition of an acyl chloride and a ketone, provides a gateway to a wide array of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is paramount for harnessing its full potential in the discovery and development of novel therapeutics.

References

-

National Institute of Standards and Technology. (n.d.). Pyruvyl chloride or 2-oxo-propionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Molbase. (n.d.). Propanoyl chloride, 2-oxo-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Oxopropanoic Acid Chloride. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Oxopropanoyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-oxopropanoyl chloride (C3H3ClO2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxopropanoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyruvoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride.

-

ResearchGate. (n.d.). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyruvyl chloride or 2-oxo-propionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Regulations.gov. (2023). Propionyl Chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

Sources

- 1. Pyruvyl chloride or 2-oxo-propionyl chloride [webbook.nist.gov]

- 2. 5704-66-5 | 2-Oxopropanoyl chloride - AiFChem [aifchem.com]

- 3. molbase.com [molbase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5704-66-5|2-Oxopropanoyl chloride|BLD Pharm [bldpharm.com]

- 7. 2-Oxopropanoyl chloride | C3H3ClO2 | CID 521791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyruvyl chloride or 2-oxo-propionyl chloride [webbook.nist.gov]

- 9. 2-Oxopropanoyl chloride | CAS#:5704-66-5 | Chemsrc [chemsrc.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. regulations.gov [regulations.gov]

- 16. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

A-Technical-Guide-to-2-Oxopropanoyl-Chloride

Abstract

This technical guide provides an in-depth analysis of 2-oxopropanoyl chloride, a bifunctional reagent of significant interest in synthetic organic chemistry. Commonly known by its trivial name, pyruvoyl chloride, this compound serves as a versatile building block for the introduction of the pyruvoyl moiety, a key structural element in various biologically active molecules and complex organic frameworks. This document details the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and chemical development. All protocols and claims are substantiated with citations from authoritative sources to ensure scientific integrity and reproducibility.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-oxopropanoyl chloride .[1] This name is derived from its parent carboxylic acid, 2-oxopropanoic acid (pyruvic acid).

The compound is widely recognized by several synonyms in chemical literature and commercial catalogs[1][2]:

-

Pyruvoyl chloride

-

Pyruvic acid chloride

-

2-Oxopropionyl chloride

-

Propanoyl chloride, 2-oxo-

Accurate identification is crucial for safety and experimental success. The Chemical Abstracts Service (CAS) Registry Number is the definitive identifier.

Chemical Structure and Properties

2-Oxopropanoyl chloride is a unique molecule featuring two reactive electrophilic sites: a highly reactive acyl chloride and a less reactive ketone. This dual reactivity is the foundation of its synthetic utility.

Table 1: Physicochemical and Identification Data for 2-Oxopropanoyl Chloride

| Property | Value | Source(s) |

| IUPAC Name | 2-oxopropanoyl chloride | [1] |

| CAS Number | 5704-66-5 | [1][2] |

| Molecular Formula | C₃H₃ClO₂ | [1][2][3] |

| Molecular Weight | 106.51 g/mol | [1][2] |

| Canonical SMILES | CC(=O)C(=O)Cl | [1][2] |

| InChIKey | AUUTXOKCFQTKPL-UHFFFAOYSA-N | [1][2][3] |

| Boiling Point | ~138.2 °C at 760 mmHg (predicted) | [4] |

| Density | ~1.3 g/cm³ (predicted) | [4] |

| Appearance | Colorless to yellow liquid (typical) | |

| Vapor Pressure | ~6.8 mmHg at 25°C (predicted) | [2][4] |

Synthesis of 2-Oxopropanoyl Chloride: Mechanisms and Protocols

Rationale for Synthetic Route Selection

The direct conversion of α-keto acids, such as pyruvic acid, to their corresponding acyl chlorides is notoriously challenging. Standard chlorinating agents like phosphorus halides (e.g., PCl₅) or thionyl chloride (SOCl₂) alone are often ineffective, leading to low yields or undesired side reactions involving the ketone moiety.[5][6] Reagents such as phosgene and oxalyl chloride have also been reported to give low yields of the desired product in ether solutions.[5][6]

A more robust and reliable method, detailed in Organic Syntheses, employs α,α-dichloromethyl methyl ether as the chlorinating agent.[5][6] This reagent has proven to be more satisfactory for preparing α-keto acid chlorides.[6] The causality behind its effectiveness lies in the in situ formation of a reactive intermediate that favors the desired transformation over competing pathways.

Synthetic Workflow and Mechanism

The reaction proceeds by the initial formation of a chloromethoxymethyl pyruvate intermediate. This intermediate is thermally unstable and decomposes upon gentle heating to yield the desired 2-oxopropanoyl chloride, along with volatile byproducts methyl formate and hydrogen chloride gas.

Caption: Synthesis workflow for 2-oxopropanoyl chloride.

Detailed Laboratory Protocol

This protocol is adapted from the peer-reviewed procedure published in Organic Syntheses.[5]

Self-Validation and Safety: This protocol is self-validating as the evolution of HCl gas provides a visual cue for reaction initiation. The final product's purity should be confirmed by spectroscopic methods (e.g., ¹H NMR, IR). Extreme caution is required: The reaction is performed in a well-ventilated fume hood as it releases corrosive hydrogen chloride gas. All glassware must be scrupulously dried to prevent violent reaction of the acyl chloride with water.

-

Materials:

-

Pyruvic acid (freshly distilled)

-

α,α-Dichloromethyl methyl ether (redistilled, bp 83–84°C)[5]

-

-

Equipment:

-

Dry, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or an aqueous base trap)

-

Oil bath for heating

-

-

Procedure:

-

Setup: Assemble the dry glassware in a fume hood. Equip the flask with a magnetic stir bar.

-

Charging Reagents: Charge the flask with pyruvic acid (1.0 eq).

-

Addition: While stirring the pyruvic acid at room temperature, add α,α-dichloromethyl methyl ether (2.0 eq) dropwise from the dropping funnel over 30-45 minutes. Vigorous evolution of hydrogen chloride gas will be observed.

-

Reaction: After the addition is complete, replace the dropping funnel with a glass stopper. Heat the reaction mixture in an oil bath to 50°C for 30-60 minutes to ensure the complete decomposition of the intermediate.

-

Isolation: The resulting crude 2-oxopropanoyl chloride, often a dark oil, can be used directly for many applications or purified by vacuum distillation.

-

Reactivity and Synthetic Applications

General Reactivity Profile

As a bifunctional molecule, 2-oxopropanoyl chloride's reactivity is dominated by the acyl chloride group, which is a powerful electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The adjacent ketone functionality can influence the reaction rates and may participate in subsequent intramolecular reactions.

Caption: Key reactions of 2-oxopropanoyl chloride.

Key Synthetic Transformations

-

Amide Formation: It reacts rapidly with primary and secondary amines to form pyruvamides. This reaction is fundamental to synthesizing various bioactive compounds and peptide fragments. For instance, its reaction with aqueous ammonia provides a direct route to the parent pyruvamide.

-

Ester Formation: Alcohols react with 2-oxopropanoyl chloride, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to trap the HCl byproduct, yielding pyruvate esters. These esters are valuable intermediates; for example, pyruvate esters of protected monosaccharides have been used in photochemical oxidation reactions.[7]

-

Hydrolysis: Like most acyl chlorides, it reacts violently with water, hydrolyzing back to pyruvic acid and releasing HCl. This necessitates the use of anhydrous conditions during its synthesis and subsequent reactions.

Applications in Drug Development and Agrochemicals

While direct applications of 2-oxopropanoyl chloride are specific, related acyl chlorides like 2-chloropropionyl chloride are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] For example, 2-chloropropionyl chloride is a key starting material for synthesizing N(2)-L-alanyl-L-glutamine, a stable dipeptide used in clinical nutrition, and certain anti-inflammatory drugs.[9] The chemistry of 2-oxopropanoyl chloride provides a model for the reactivity of these important α-substituted acyl chlorides. Its derivatives are explored for their potential as enzyme inhibitors and as components in novel therapeutic agents.

Safety, Handling, and Storage

GHS Hazard Identification

2-Oxopropanoyl chloride is a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards[1]:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

H226: Flammable liquid and vapor (reported in some classifications).

Handling and Personal Protective Equipment (PPE)

-

Handling: Always handle 2-oxopropanoyl chloride inside a certified chemical fume hood. Use glassware and equipment that have been thoroughly dried. Avoid contact with water, alcohols, amines, bases, and oxidizing agents.

-

PPE: Wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., butyl rubber).

-

Chemical splash goggles and a face shield.

-

A flame-resistant lab coat.

-

Storage

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.

Conclusion

2-Oxopropanoyl chloride is a potent and versatile bifunctional reagent. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective and safe use in the laboratory. The synthetic protocol employing α,α-dichloromethyl methyl ether remains the most reliable method for its preparation. Its ability to readily form amides and esters makes it a valuable tool for introducing the pyruvoyl group in the synthesis of complex molecules for pharmaceutical and materials science research. Adherence to strict safety protocols is paramount when handling this corrosive and reactive compound.

References

-

Ottenheijm, H. C. J., & Tijhuis, M. W. (1983). ACID CHLORIDES FROM α-KETO ACIDS WITH α,α-DICHLOROMETHYL METHYL ETHER: PYRUVOYL CHLORIDE. Organic Syntheses, 61, 1. (URL: [Link])

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521791, 2-Oxopropanoyl chloride. Retrieved January 26, 2026. (URL: [Link])

-

Chemsrc. (2025). 2-Oxopropanoyl chloride | CAS#:5704-66-5. Retrieved January 26, 2026. (URL: [Link])

-

NIST. (2025). Pyruvyl chloride or 2-oxo-propionyl chloride. In NIST Chemistry WebBook. Retrieved January 26, 2026. (URL: [Link])

-

Sciencemadness Discussion Board. (2009). Synthesis of L-Phenylacetylcarbinol(L-PAC). Retrieved January 26, 2026. (URL: [Link])

-

Ottenheijm, H. C. J., et al. (2003). Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. ResearchGate. (URL: [Link])

- Google Patents. (n.d.). CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride. Retrieved January 26, 2026. (URL: )

-

Bromchem Laboratories. (n.d.). 2 Chloropropionyl Chloride. Retrieved January 26, 2026. (URL: [Link])

Sources

- 1. 2-Oxopropanoyl chloride | C3H3ClO2 | CID 521791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Pyruvyl chloride or 2-oxo-propionyl chloride [webbook.nist.gov]

- 4. 2-Oxopropanoyl chloride | CAS#:5704-66-5 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sciencemadness Discussion Board - Synthesis of L-Phenylacetylcarbinol(L-PAC) - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. bromchemlaboratories.in [bromchemlaboratories.in]

- 9. CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Oxopropanoyl Chloride (Pyruvoyl Chloride)

CAS Number: 5704-66-5

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-oxopropanoyl chloride (pyruvoyl chloride), a highly reactive chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of laboratory and development professionals.

Section 1: Executive Summary & Chemical Identity

2-Oxopropanoyl chloride, also known as pyruvoyl chloride, is a bifunctional organic compound featuring both a ketone and an acyl chloride moiety. This unique structure renders it a valuable, albeit highly reactive, reagent in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride, which readily participates in nucleophilic acyl substitution reactions. However, this same reactivity necessitates stringent handling and storage protocols to ensure laboratory safety and experimental integrity. This guide will delve into its synthesis, physicochemical characteristics, analytical methodologies, reactivity profile, and associated hazards, providing a holistic understanding for its effective and safe utilization.

Section 2: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in research and development. The key properties of 2-oxopropanoyl chloride are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClO₂ | [1] |

| Molecular Weight | 106.51 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 43-45 °C at 120 mmHg48–51°C at 120 mm | [2] |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | N/A |

| Refractive Index (n_D_20) | 1.4165 | [2] |

| Solubility | Reacts violently with water. Soluble in many organic solvents. | [3] |

Section 3: Synthesis of 2-Oxopropanoyl Chloride

The synthesis of α-keto acid chlorides like pyruvoyl chloride is not always straightforward using conventional chlorinating agents due to potential side reactions.[2] However, a reliable and scalable method involves the reaction of pyruvic acid with α,α-dichloromethyl methyl ether.[2]

Synthetic Pathway Overview

The reaction proceeds through the formation of an intermediate, chloromethoxymethyl pyruvate, which then decomposes to yield pyruvoyl chloride and methyl formate.[2]

Caption: Synthesis of 2-Oxopropanoyl Chloride from Pyruvic Acid.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Materials:

-

Pyruvic acid (freshly distilled)

-

α,α-Dichloromethyl methyl ether (redistilled)

-

Anhydrous glassware

Procedure:

-

Apparatus Setup: Assemble a two-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a vacuum-jacketed Vigreux column connected to a distillation apparatus. Ensure all glassware is thoroughly dried.[2]

-

Reaction Initiation: Charge the flask with pyruvic acid (0.40 mol). While stirring at room temperature, slowly add α,α-dichloromethyl methyl ether (0.40 mol) over 30 minutes. Evolution of hydrogen chloride gas will be observed.[2]

-

Heating: After the addition is complete, replace the dropping funnel with a glass stopper and heat the reaction mixture to 50°C in an oil bath for 30 minutes.[2]

-

Distillation and Purification: The crude product is a mixture of pyruvoyl chloride and methyl formate. Purify by fractional distillation under reduced pressure. Collect the fraction boiling at 43-45°C (120 mmHg) to obtain pure 2-oxopropanoyl chloride.[2]

Note on Purity: The distilled product may still contain small amounts of methyl formate and unreacted starting materials.[2] Further purification, if required, can be achieved by a second fractional distillation.

Section 4: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of 2-oxopropanoyl chloride before its use in subsequent reactions.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): A singlet is observed at approximately δ 2.51 ppm, corresponding to the three protons of the methyl group.[2]

-

IR (liquid film): Characteristic strong, broad absorption is observed around 1770 cm⁻¹, indicative of the two carbonyl groups (ketone and acyl chloride). Other notable peaks include those at 1415, 1355, 1195, and 1005 cm⁻¹.[2]

Chromatographic Methods

Due to its high reactivity, direct analysis of 2-oxopropanoyl chloride by gas or liquid chromatography can be challenging. Derivatization is often the preferred approach for accurate quantification.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

A robust method for the analysis of reactive chlorides involves derivatization with an alcohol, such as 1-propanol, in the presence of a base like pyridine.[4] The resulting stable ester can then be readily analyzed by GC-MS.

Illustrative Derivatization and GC-MS Workflow:

Sources

- 1. 2-Oxopropanoyl chloride | C3H3ClO2 | CID 521791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectral Data of 2-Oxopropanoyl Chloride

Introduction

2-Oxopropanoyl chloride, commonly known as pyruvoyl chloride, is a highly reactive α-ketoacyl chloride. Its bifunctional nature, containing both a ketone and an acid chloride moiety, makes it a valuable, albeit challenging, reagent in organic synthesis for the introduction of the pyruvoyl group. Given its high reactivity and sensitivity to moisture, unequivocal structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data essential for the characterization of 2-oxopropanoyl chloride, grounded in established experimental data and theoretical principles.

Molecular Structure and Key Features

The structure of 2-oxopropanoyl chloride (C₃H₃ClO₂) features a central carbon backbone with three distinct carbon environments: a methyl group, a ketone carbonyl, and an acid chloride carbonyl. The powerful electron-withdrawing effects of the adjacent carbonyl groups and the chlorine atom significantly influence the spectral properties of the molecule.

Caption: Molecular Structure of 2-Oxopropanoyl Chloride.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles: The IR spectrum of 2-oxopropanoyl chloride is dominated by the stretching vibrations of its two carbonyl groups. The presence of two adjacent, strongly electron-withdrawing C=O groups is expected to increase the frequency of their characteristic stretching bands compared to simple ketones or acid chlorides. The C-H stretching and bending vibrations of the methyl group will also be present but are generally less informative for primary characterization.

Experimental Data & Spectral Interpretation: The experimental IR data, acquired from a liquid film, confirms these theoretical predictions.[1] A strong, broad absorption band observed around 1770 cm⁻¹ is characteristic of the carbonyl groups.[1] The broadening of this peak likely results from the overlapping stretching frequencies of the ketone (C²=O) and the acid chloride (C³=O) carbonyls, which are electronically coupled. Other significant peaks correspond to the vibrations of the methyl group and the carbon-carbon backbone.[1]

Table 1: Summary of IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2900 | Weak (w) | C-H Asymmetric/Symmetric stretching (CH₃) |

| 1770 | Strong (s), Broad | C=O Stretching (overlapping ketone & acid chloride) |

| 1415 | Medium (m) | C-H Asymmetric bending (CH₃) |

| 1355 | Strong (s) | C-H Symmetric bending (CH₃ umbrella mode) |

| 1195 | Strong (s) | C-C Stretching |

| 1005 | Strong (s) | CH₃ Rocking |

| 875 | Strong (s) | C-Cl Stretching |

Data sourced from Organic Syntheses.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Theoretical Principles: The molecular structure of 2-oxopropanoyl chloride contains only one set of chemically equivalent protons: those of the methyl (C¹) group. As there are no adjacent protons, the signal for this group is predicted to be a singlet. The two adjacent carbonyl groups are strongly deshielding, which should shift this singlet significantly downfield compared to a simple alkane.

Experimental Data & Spectral Interpretation: The ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) displays a single sharp peak, confirming the presence of only one proton environment.[1]

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.51 | Singlet (s) | 3H | CH₃ |

Solvent: CDCl₃. Data sourced from Organic Syntheses.[1]

The observed chemical shift of 2.51 ppm is consistent with a methyl group flanked by two powerful electron-withdrawing carbonyl functions.[1] The integration of this peak corresponds to three protons, confirming its assignment to the methyl group.

¹³C NMR Spectrum

Theoretical Principles: A proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon atoms in the molecule:

-

C¹ (CH₃): An sp³-hybridized carbon, expected in the upfield region (20-40 ppm).

-

C³ ((C=O)Cl): The acid chloride carbonyl carbon. These typically resonate in the range of 165-190 ppm.[2]

-

C² (C=O): The ketone carbonyl carbon. Ketonic carbons are generally more deshielded than acid chloride carbons and are expected to appear further downfield, typically above 200 ppm.[2]

Predicted Data & Interpretation: While experimentally verified ¹³C NMR data for 2-oxopropanoyl chloride is not readily available in the surveyed literature, reliable predictions can be made based on established chemical shift ranges for analogous functional groups.[2][3] The extreme deshielding environment created by the vicinal carbonyls and the chlorine atom will place all carbons downfield relative to simpler analogues.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~30-35 | C¹ (CH₃) | Deshielded sp³ carbon adjacent to a carbonyl. |

| ~170-175 | C³ ((C=O)Cl) | Typical range for an acid chloride carbonyl. |

| ~195-205 | C² (C=O) | Typical range for an α-keto carbonyl, deshielded by the adjacent acyl chloride. |

Note: These are estimated values based on typical chemical shift ranges.[2][4] Experimental verification is required.

Experimental Protocols

Causality Behind Experimental Choices: Due to the high reactivity of 2-oxopropanoyl chloride, particularly its sensitivity to nucleophiles like water, all procedures must be conducted under anhydrous conditions. Glassware should be oven- or flame-dried, and anhydrous deuterated solvents must be used for NMR analysis to prevent sample degradation and ensure data integrity.[1] CDCl₃ is a suitable solvent as it is aprotic and dissolves the compound well, with its residual proton signal (7.26 ppm) and carbon signal (77.2 ppm) providing a convenient internal reference.[5]

Caption: General workflow for sample preparation and spectral acquisition.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

-

Preparation: Ensure the NMR tube is thoroughly oven-dried (e.g., at 125°C for >4 hours) and cooled in a desiccator.[1]

-

Sample Handling: Under an inert atmosphere (e.g., nitrogen or argon), draw approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) into a dry syringe.

-

Dissolution: Add the CDCl₃ to a vial containing 5-10 mg of freshly distilled 2-oxopropanoyl chloride.[1] Gently swirl to dissolve.

-

Transfer: Using a dry syringe or pipette, transfer the solution to the dried NMR tube and cap it securely.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the spectrometer using the CDCl₃ deuterium signal.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C and the presence of quaternary carbons, an increased number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are recommended to achieve a good signal-to-noise ratio.

-

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Apply phase and baseline corrections. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at 77.2 ppm.[5]

Protocol 2: Infrared (IR) Spectroscopy

-

Preparation: Ensure the salt plates (NaCl or KBr) are clean, dry, and free of residues by wiping them with a cloth lightly dampened with anhydrous solvent (e.g., dichloromethane) and allowing them to dry completely.

-

Sample Application: In a fume hood, place one to two drops of neat 2-oxopropanoyl chloride onto one salt plate.

-

Film Formation: Carefully place the second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

-

Acquisition: Immediately place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum. A typical scan range is 4000-600 cm⁻¹.

-

Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with an appropriate anhydrous solvent to prevent damage from the reactive and potentially corrosive sample.

Conclusion

The spectroscopic characterization of 2-oxopropanoyl chloride is straightforward, provided appropriate handling techniques are employed. Its ¹H NMR spectrum is defined by a characteristic singlet at ~2.51 ppm. The IR spectrum is dominated by a strong, broad carbonyl absorption around 1770 cm⁻¹. Together, these spectral features provide a reliable and definitive fingerprint for the structural confirmation and purity assessment of this important synthetic intermediate. While experimental ¹³C NMR data is sparse, predictions based on established principles provide a solid framework for its expected spectrum, highlighting three distinct signals for the methyl and two unique carbonyl carbons.

References

-

Ottenheijm, H. C. J.; et al. Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. Organic Syntheses, 1981 , 60, 1. [Link]

-

Gable, K. P. 13C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

-

Chemsrc. 2-Oxopropanoyl chloride | CAS#:5704-66-5. [Link]

-

National Institute of Standards and Technology. Pyruvyl chloride or 2-oxo-propionyl chloride. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 2-Oxopropanoyl chloride. PubChem Compound Database. [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

Organic Syntheses Procedure. [Link]

-

ResearchGate. Acid Chlorides from α-Keto Acids with α,α-Dichloromethyl Methyl Ether: Pyruvoyl Chloride. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ACS Publications. Thermal and free-radical reactions of pyruvyl chloride and benzoylformyl chloride. [Link]

Sources

Physical properties of pyruvoyl chloride (boiling point, density)

An In-depth Technical Guide to the Physical Properties, Synthesis, and Handling of Pyruvoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Bifunctional Reagent

Pyruvoyl chloride (2-oxopropanoyl chloride), the acyl chloride of pyruvic acid, is a highly reactive and valuable intermediate in organic synthesis. Its structure incorporates two distinct reactive sites: a highly electrophilic acyl chloride and a ketone. This bifunctional nature makes it a versatile building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. However, its reactivity also presents unique challenges in its synthesis, purification, and handling. This guide provides a comprehensive overview of the physical properties of pyruvoyl chloride, a detailed, field-proven protocol for its synthesis and purification, and critical insights into its safe handling and storage.

Core Physical and Chemical Properties

A precise understanding of pyruvoyl chloride's physical properties is paramount for its successful purification and use. As an α-keto acid chloride, it is susceptible to decomposition, and purification is almost exclusively achieved through vacuum distillation. The boiling point is therefore highly dependent on pressure.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃ClO₂ | [1] |

| Molecular Weight | 106.51 g/mol | [1] |

| Boiling Point | 70-80 °C (at atmospheric pressure) | [2][3] |

| 48–51 °C (at 120 mm Hg) | [4] | |

| 43–45 °C (at 120 mm Hg) | [4] | |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Refractive Index (n²⁰/D) | 1.4165 | [4] |

| Appearance | Light yellow liquid | [4] |

| CAS Number | 5704-66-5 | [1][2] |

Synthesis and Purification: A Protocol Grounded in Causality

The synthesis of α-keto acid chlorides like pyruvoyl chloride is not straightforward. Conventional reagents for converting carboxylic acids to acid chlorides, such as phosphorus halides, are often unsatisfactory.[4] Similarly, reagents like phosgene or oxalyl chloride can result in low yields.[4]

A robust and effective method utilizes the reaction of pyruvic acid with α,α-dichloromethyl methyl ether.[4] This procedure is advantageous as it is simple, economical, and generally provides good yields.

Experimental Protocol: Synthesis of Pyruvoyl Chloride

This protocol is adapted from a verified procedure published in Organic Syntheses.[4]

Materials and Equipment:

-

Three-necked, round-bottomed flask (100-mL)

-

Magnetic stirrer

-

Pressure-equalizing dropping funnel

-

Vigreux column (vacuum-jacketed recommended)

-

Condenser and vacuum-take-off adapter

-

Fraction collector with receiving flasks

-

Oil bath

-

Water aspirator or vacuum pump with pressure gauge

-

Calcium chloride drying tube

-

Pyruvic acid (freshly distilled, bp 59–62°C at 14 mm Hg)[4]

-

α,α-Dichloromethyl methyl ether (redistilled, bp 83–84°C)[4]

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the acid chloride. The flask should be charged with 35.2 g (0.40 mol) of freshly distilled pyruvic acid.[4]

-

Causality: The use of dried glassware and freshly distilled, anhydrous pyruvic acid is critical. Acyl chlorides are highly reactive towards water, and any moisture will hydrolyze the product back to the carboxylic acid, significantly reducing the yield.

-

-

Addition of Reagent: While stirring the pyruvic acid at room temperature, slowly add 46.4 g (0.40 mol) of α,α-dichloromethyl methyl ether over a period of 30 minutes.[4] Hydrogen chloride gas will begin to evolve.

-

Causality: This slow, controlled addition is necessary to manage the exothermic nature of the reaction and the rate of HCl gas evolution. α,α-Dichloromethyl methyl ether serves as an efficient chlorinating agent for this specific conversion, proving more effective than alternatives for α-keto acids.[4]

-

-

Reaction Digestion: Once the addition is complete, replace the dropping funnel with a glass stopper. Heat the solution in an oil bath at 50°C for 30 minutes.[4] A small amount of methyl formate may be collected as a low-boiling first fraction.

-

Causality: Heating the mixture ensures the reaction proceeds to completion. The byproducts of this reaction are methyl formate and hydrogen chloride, both of which are volatile and can be partially removed at this stage, helping to drive the equilibrium toward the product.

-

-

Fractional Distillation (Purification):

-

Cool the condenser to -5°C and the receiving flasks to -50°C using a suitable cooling bath (e.g., chilled acetone).[4]

-

Connect the apparatus to a water aspirator and reduce the pressure to 190 mm Hg.

-

With the oil bath at 50°C, collect a second fraction boiling at 25–35°C. This will be a mixture of methyl formate and some product.[4]

-

Reduce the pressure further to 120 mm Hg and slowly increase the oil bath temperature to 75°C. Collect the main fraction of pyruvoyl chloride, which boils between 35-46°C at this pressure.[4]

-

Causality: Vacuum distillation is essential because pyruvoyl chloride is thermally sensitive and would likely decompose at its atmospheric boiling point. The varying boiling points reported at 120 mm Hg (35-40°C, 40-46°C, and 48-51°C) highlight the importance of careful fractionation to separate the product from unreacted starting materials and the methyl formate byproduct.[4] Cooling the receiver is crucial to prevent loss of the volatile, low-boiling product.

-

-

Redistillation (Optional High Purity): For higher purity, the collected fractions containing pyruvoyl chloride can be combined and redistilled through an efficient Vigreux column, collecting the fraction boiling at 43–45°C (120 mm Hg).[4]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of pyruvoyl chloride.

Safe Handling and Storage

As with all acyl chlorides, pyruvoyl chloride is a hazardous chemical that must be handled with appropriate precautions. Its reactivity makes it corrosive, and it is toxic upon inhalation or absorption through the skin.[5][6]

-

Moisture Sensitivity: Pyruvoyl chloride reacts with water, including atmospheric moisture, to produce pyruvic acid and corrosive hydrogen chloride gas. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): A full complement of PPE, including chemical-resistant gloves, a lab coat, and splash goggles, is mandatory.

-

Risk Assessment: A thorough risk assessment should be conducted before beginning any procedure involving pyruvoyl chloride, considering the hazards of all reactants, products, and byproducts.[4]

-

Storage: The compound is best stored in a sealed container under an inert atmosphere at low temperatures. A recommended storage condition is at -20°C.[4] It can be stored as the pure liquid or as a solution in an inert solvent like carbon tetrachloride.[4]

Conclusion

Pyruvoyl chloride is a potent synthetic intermediate whose utility is matched by its reactivity. A successful outcome in its application hinges on a solid understanding of its physical properties, a well-executed synthesis and purification protocol, and an unwavering commitment to safety. The methodologies and data presented in this guide offer researchers and drug development professionals a reliable foundation for incorporating this versatile building block into their synthetic strategies.

References

-

Organic Syntheses, Coll. Vol. 6, p.956 (1988); Vol. 55, p.107 (1976). [Link]

-

PubChem, Pivaloyl chloride | C5H9ClO | CID 62493. [Link]

Sources

The Advent and Evolution of α-Keto Acid Chlorides: A Comprehensive Technical Guide for the Modern Researcher

Abstract

The α-keto acid chlorides, a class of highly reactive organic compounds, stand as pivotal intermediates in the synthesis of a diverse array of biologically active molecules and complex organic structures. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and modern synthetic applications of these versatile chemical entities. Tailored for researchers, scientists, and professionals in drug development, this document navigates the challenging landscape of their synthesis, elucidates the nuances of their reactivity, and offers field-proven insights into their practical application. From the early struggles to isolate these labile compounds to the sophisticated methodologies employed today, this guide serves as an authoritative resource, grounded in scientific literature and practical expertise.

A Historical Perspective: The Elusive Nature of α-Keto Acid Chlorides

The journey to isolate and harness the reactivity of α-keto acid chlorides was not a straightforward path. While their parent compounds, α-keto acids, have been known since as early as 1881 with the synthesis of pyruvic acid, the corresponding acid chlorides proved to be significantly more challenging to prepare and characterize.[1]

Early attempts to synthesize α-keto acid chlorides using conventional chlorinating agents like phosphorus halides were largely met with failure, yielding complex mixtures and decomposition products.[2] This difficulty stems from the inherent instability of the α-keto acid chloride moiety, which is prone to decarbonylation and other side reactions under harsh reaction conditions.

A significant breakthrough came in 1957 with the first report of the use of α,α-dichloromethyl alkyl ethers for the conversion of carboxylic acids to their acid chlorides.[2] This development paved the way for the successful synthesis of pyruvoyl chloride, one of the simplest and most studied α-keto acid chlorides. Subsequent research led to the adoption of milder and more selective reagents, such as oxalyl chloride, which have become the gold standard in many modern synthetic protocols.[2][3] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), allows for the formation of the acid chloride under significantly gentler conditions, minimizing degradation of the desired product.[3]

The Synthetic Arsenal: Crafting α-Keto Acid Chlorides

The successful synthesis of α-keto acid chlorides hinges on the careful selection of the chlorinating agent and reaction conditions to match the stability of the target molecule. The primary challenge lies in activating the carboxylic acid for chlorination without inducing unwanted side reactions.

Key Chlorinating Agents: A Comparative Analysis

The choice of chlorinating agent is paramount and is dictated by the substrate's sensitivity and the desired scale of the reaction. The three most common reagents employed are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent, often at reflux.[4] | Inexpensive; gaseous byproducts (SO₂ and HCl) drive the reaction to completion.[5] | Harsh conditions can lead to decomposition of sensitive substrates; removal of excess reagent can be difficult.[3][4] |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) at or below room temperature, often with catalytic DMF.[3][6] | Mild reaction conditions; volatile byproducts (CO, CO₂, HCl) are easily removed.[3] | More expensive than thionyl chloride. |

| Phosphorus Pentachloride (PCl₅) ** | Neat or in an inert solvent, often at room temperature or with gentle heating.[5] | Highly reactive, can be effective for less reactive carboxylic acids. | Solid reagent can be difficult to handle; produces solid byproducts (POCl₃) that require separation.[5] |

| α,α-Dichloromethyl Methyl Ether | Neat, with gentle heating.[2][7] | Effective for the synthesis of pyruvoyl chloride and other simple α-keto acid chlorides.[2] | Can be carcinogenic and requires careful handling.[7] |

Expert Insight: For the synthesis of complex and sensitive α-keto acid chlorides, oxalyl chloride with catalytic DMF is almost always the preferred method. The mild conditions and the ease of byproduct removal typically outweigh the higher cost of the reagent, leading to higher purity and yield of the desired product.

Experimental Protocol: Synthesis of Pyruvoyl Chloride via Oxalyl Chloride

This protocol outlines a reliable method for the laboratory-scale synthesis of pyruvoyl chloride from pyruvic acid using oxalyl chloride.

Materials:

-

Pyruvic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add pyruvic acid and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred solution.

-

Slowly add a solution of oxalyl chloride in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes. Gas evolution (CO, CO₂, HCl) will be observed.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours, or until gas evolution ceases.

-

The resulting solution of pyruvoyl chloride in DCM can be used directly for subsequent reactions, or the solvent and excess reagents can be carefully removed in vacuo to yield the crude acid chloride.

Self-Validation: The progress of the reaction can be monitored by the cessation of gas evolution. The formation of the acid chloride can be confirmed by quenching a small aliquot with an alcohol (e.g., methanol) and analyzing the resulting ester by GC-MS or NMR to confirm complete conversion of the starting carboxylic acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]